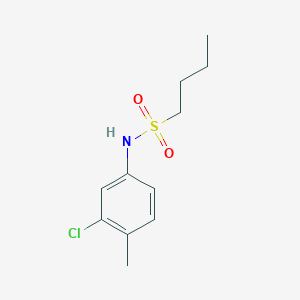![molecular formula C15H19Cl2NO3 B5400732 methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate](/img/structure/B5400732.png)
methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate, also known as MK-3207, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. This compound belongs to the class of morpholinyl butanoates, which are known for their ability to interact with certain receptors in the body.
Mechanism of Action
The exact mechanism of action of methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate is not yet fully understood, but it is believed to involve the interaction with certain receptors in the body. Specifically, the compound is thought to interact with the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. By modulating the activity of this receptor, methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate may be able to exert a therapeutic effect in certain conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate are still being studied, but early research suggests that the compound may have a number of potential therapeutic applications. For example, studies have shown that methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate can reduce inflammation in animal models, which may have implications for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, the compound has been shown to have anxiolytic effects in animal models, suggesting that it may have potential as a treatment for anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate in laboratory experiments is its high potency and selectivity for certain receptors. This allows researchers to study the effects of the compound on specific biological pathways, without the risk of unwanted side effects. However, one limitation of using methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate in lab experiments is the cost and complexity of synthesizing the compound, which can make it difficult to obtain in large quantities.
Future Directions
There are a number of potential future directions for research on methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate. One area of interest is the compound's potential as a treatment for anxiety disorders, such as generalized anxiety disorder and social anxiety disorder. Additionally, researchers may investigate the compound's potential as an anti-inflammatory agent, with implications for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease. Finally, researchers may explore the compound's potential as a modulator of the immune system, with potential applications in the treatment of autoimmune diseases.
Synthesis Methods
The synthesis of methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate involves a series of chemical reactions that require specialized equipment and expertise. The process typically involves the use of various reagents and solvents, including morpholine, 3,4-dichlorophenylacetic acid, and methyl butyrate. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
Methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate has been the subject of numerous scientific studies, with researchers exploring its potential therapeutic applications. One of the most promising areas of research involves the compound's ability to interact with certain receptors in the brain, which are involved in the regulation of mood and behavior. Other studies have explored the compound's potential as an anti-inflammatory agent, as well as its ability to modulate the immune system.
properties
IUPAC Name |
methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO3/c1-20-15(19)3-2-6-18-7-8-21-14(10-18)11-4-5-12(16)13(17)9-11/h4-5,9,14H,2-3,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSHOUSAPMGQHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN1CCOC(C1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-ethylpiperazin-1-yl)methyl]-N-methyl-N-(3-methylbutyl)isoxazole-3-carboxamide](/img/structure/B5400658.png)
![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5400663.png)
![2-({5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}amino)propan-1-ol](/img/structure/B5400668.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[3-(methylamino)propyl]acetamide hydrochloride](/img/structure/B5400675.png)
![N-cyclopropyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5400676.png)
![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5400684.png)
![4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B5400685.png)
![4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5400686.png)
![3-[(2-chlorobenzyl)thio]-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5400692.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5400696.png)
![5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone](/img/structure/B5400703.png)
![isopropyl 7-amino-6-cyano-3-(2-furyl)-8-(2-furylmethylene)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5400707.png)
![4-butoxy-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5400738.png)